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molecular formula C9H8N2O3S B579438 4-(Pyrazol-1-yl)benzenesulfonic acid CAS No. 18336-38-4

4-(Pyrazol-1-yl)benzenesulfonic acid

Cat. No. B579438
M. Wt: 224.234
InChI Key: WBRLZNMOGQIRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169281B2

Procedure details

A solution was prepared by adding 1-phenylpyrazole (1.3 ml, 9.8 mmol) to concentrated sulfuric acid (2 ml). To this solution, fuming sulfuric acid (5 ml, 30% SO3) was added gradually over at least 5 minutes at 0° C. The resultant mixture was heated to 35° C., and this temperature was kept for 1 hour. This mixture then was cooled to 0° C. by pouring it over crushed ice, thereby causing sulfate to precipitate. This sulfate was collected by filtration and then vacuum-dried. Thus, a desired compound, 4-(1H-pyrazole-1-yl)benzenesulfonic acid, was obtained in the form of a white solid (the yield calculated based on 1-phenylpyrazole: 37%). The instrumental analysis values of 4-(1H-pyrazole-1-yl)benzenesulfonic acid are shown below.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH:11]=[CH:10][CH:9]=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:12](=O)(=[O:15])([OH:14])[OH:13]>>[N:7]1([C:1]2[CH:2]=[CH:3][C:4]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:5][CH:6]=2)[CH:11]=[CH:10][CH:9]=[N:8]1

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution was prepared
ADDITION
Type
ADDITION
Details
was added gradually over at least 5 minutes at 0° C
ADDITION
Type
ADDITION
Details
by pouring it
CUSTOM
Type
CUSTOM
Details
over crushed ice
CUSTOM
Type
CUSTOM
Details
causing sulfate to precipitate
FILTRATION
Type
FILTRATION
Details
This sulfate was collected by filtration
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=C(C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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